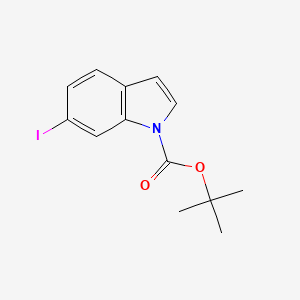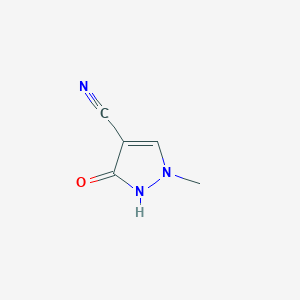
2-(Difluoromethoxy)-1-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-1-iodo-3-methylbenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, iodine, and methyl groups
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-1-iodo-3-methylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of 2-iodo-3-methylphenol with difluoromethyl ether in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling, which can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-1-iodo-3-methylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-1-iodo-3-methylbenzene exerts its effects depends on its specific application. In pharmaceuticals, the difluoromethoxy group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-1-iodo-3-methylbenzene can be compared with other similar compounds, such as:
2-(Difluoromethoxy)-1-iodobenzene: Lacks the methyl group, which can affect its reactivity and applications.
2-(Difluoromethoxy)-1-bromo-3-methylbenzene: Substituting iodine with bromine can alter the compound’s reactivity in coupling reactions.
2-(Trifluoromethoxy)-1-iodo-3-methylbenzene: The trifluoromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7F2IO |
|---|---|
Molekulargewicht |
284.04 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,1H3 |
InChI-Schlüssel |
DCPOPAWWNLYFBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)


![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)



![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)




